3-Amino-5-ethoxyisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

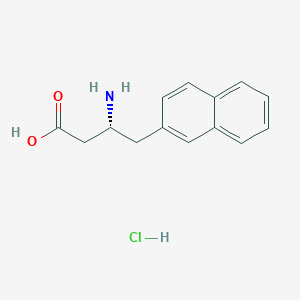

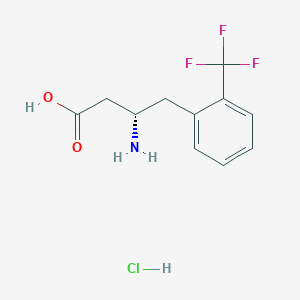

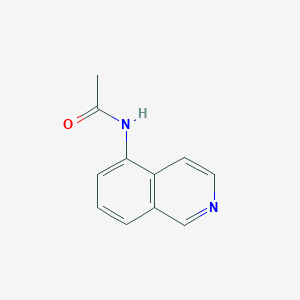

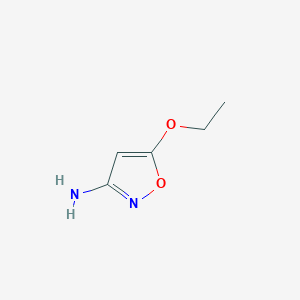

3-Amino-5-ethoxyisoxazole is a chemical compound with the molecular formula C5H8N2O2 . It has a molecular weight of 128.13 g/mol . This compound is part of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 3-Amino-5-ethoxyisoxazole can be represented by the InChI code: 1S/C5H8N2O2/c1-2-8-5-3-4 (6)7-9-5/h3H,2H2,1H3, (H2,6,7) . The compound’s canonical SMILES representation is: CCOC1=CC (=NO1)N .

Chemical Reactions Analysis

The chemical properties of isoxazoles, including 3-Amino-5-ethoxyisoxazole, in reactions involving pyruvic acid derivatives have been reported . It was found that in the heterocyclizations, only the NH2-substituent of isoxazoles interacts with pyruvic acid derivative .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-ethoxyisoxazole include a molecular weight of 128.13 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 .

科学的研究の応用

Application 1: Environmental Science and Pollution Research

- Scientific Field : Environmental Science and Pollution Research .

- Summary of the Application : 3-Amino-5-methylisoxazole, a compound similar to 3-Amino-5-ethoxyisoxazole, has been studied as a by-product resulting from the biological breakdown of some pharmaceuticals . It is considered a recalcitrant compound, meaning it is resistant to environmental degradation .

- Methods of Application : The study applied a solar photo-Fenton process assisted by ferrioxalate complexes (SPFF) and a classical solar photo-Fenton process (SPF) to assess the removal of 3-amino-5-methylisoxazole . The oxidation ability of SPFF was evaluated at different iron/oxalate molar ratios and pH values .

- Results or Outcomes : At near neutral pH, an iron/oxalate molar ratio of 1:9 led to the removal of 72% of AMI after 90 min of SPFF. At pH 3.5, an iron/oxalate molar ratio of 1:3 was enough to achieve complete AMI degradation (below the detection limit) after 30 min of reaction .

Application 2: Heterocyclizations Involving Pyruvic Acid Derivatives

- Scientific Field : Organic Chemistry .

- Summary of the Application : 3-Amino-5-methylisoxazole, a compound similar to 3-Amino-5-ethoxyisoxazole, has been used in multi-component condensations with aromatic aldehyde and pyruvic acid .

- Methods of Application : The starting amine was treated with pyruvic acid derivatives, which led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

- Results or Outcomes : The multi-component condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective .

Application 3: Metal-Free Synthetic Routes to Isoxazoles

- Scientific Field : Organic Chemistry .

- Summary of the Application : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

- Methods of Application : This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

- Results or Outcomes : The review provides an overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Application 4: Heterocyclizations Involving Pyruvic Acids

- Scientific Field : Organic Chemistry .

- Summary of the Application : The interest in the 3-amino-5-methylisoxazole as a reactant for condensations involving pyruvic acids and carbonyl compounds is connected with a variety of target compounds that have been obtained in similar experiments .

- Methods of Application : The formation of several types of azoloazines, furanones, and pyrrolones has been described .

- Results or Outcomes : The multi-component condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

Application 5: Metal-Free Synthetic Routes to Isoxazoles

- Scientific Field : Organic Chemistry .

- Summary of the Application : Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

- Methods of Application : This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

- Results or Outcomes : The review provides an overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Application 6: Heterocyclizations Involving Pyruvic Acids

- Scientific Field : Organic Chemistry .

- Summary of the Application : The interest in the 3-amino-5-methylisoxazole as a reactant for condensations involving pyruvic acids and carbonyl compounds is connected with a variety of target compounds that have been obtained in similar experiments .

- Methods of Application : The formation of several types of azoloazines, furanones, and pyrrolones has been described .

- Results or Outcomes : The multi-component condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .

将来の方向性

特性

IUPAC Name |

5-ethoxy-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHICMKLBYCHIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614246 |

Source

|

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-ethoxyisoxazole | |

CAS RN |

32326-26-4 |

Source

|

| Record name | 5-Ethoxy-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)